2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) group attached to an amino group on a benzene ring, which is further connected to a phenoxyacetic acid moiety. This compound is often used in organic synthesis, particularly in the protection of amino groups during peptide synthesis.
Synthetic Routes and Reaction Conditions:
Fmoc Protection of Amines: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA).
Fmoc-OSu Method: Another common method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide (NHS).
Fmoc-Azide Method: Alternatively, 9-fluorenylmethyloxycarbonyl azide (Fmoc-N3) can be used in sodium bicarbonate and aqueous dioxane to install the Fmoc group.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Types of Reactions:
Deprotection: The Fmoc group can be removed using a weak base such as piperidine or diethylamine, which cleaves the Fmoc group to regenerate the free amine.
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Piperidine or diethylamine in methanol or DMF.
Oxidation: KMnO4 in aqueous solution, OsO4 in pyridine.
Substitution: Halogenating agents like bromine (Br2) or iodine (I2) in the presence of a catalyst.
Major Products Formed:
Deprotection: Free amine (2-[4-[(amino)methyl]phenoxy]acetic acid).
Oxidation: Various oxidized derivatives depending on the specific conditions.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid is widely used in scientific research due to its versatility:
Peptide Synthesis: It is commonly used as a protecting group for amines in peptide synthesis, allowing for the stepwise construction of complex peptides.
Nanoscience: Fmoc-amino acids are valuable in the co-assembly of nanovesicles and hybrid materials, including graphene oxide.
Drug Delivery: The compound is used in the formation of nanocomposite structures for targeted drug delivery systems.
Antibacterial Agents: Fmoc-amino acids have shown effectiveness as antibacterial agents.
Hydrogelators: They are excellent hydrogelators, useful in creating hydrogels for various biomedical applications.
Mechanism of Action
The mechanism by which 2-[4-[(Fmoc-amino)methyl]phenoxy]acetic acid exerts its effects depends on its specific application. In peptide synthesis, the Fmoc group protects the amine, preventing unwanted reactions during the coupling steps. The deprotection step involves the cleavage of the Fmoc group by a weak base, revealing the free amine for further reactions.
Molecular Targets and Pathways:
Peptide Synthesis: The Fmoc group targets the amine group, protecting it from reacting with other reagents until deprotection is required.
Nanoscience and Drug Delivery: The compound interacts with various nanoparticles and biological molecules, forming stable structures for drug delivery and other applications.
Comparison with Similar Compounds
Fmoc-glycine
Fmoc-alanine
Fmoc-phenylalanine
Fmoc-serine
Properties
IUPAC Name |
2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c26-23(27)15-29-17-11-9-16(10-12-17)13-25-24(28)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22H,13-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMEWMJIMNNHEBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC=C(C=C4)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.